1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZGDUPQPZPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction is usually carried out at elevated temperatures, around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary areas of application for 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine is its role as an inhibitor in cancer therapies. Research has shown that this compound can inhibit pathways crucial for the proliferation of leukemia cells, specifically targeting the FLT3-ITD and BCR-ABL pathways.
Case Study: FLT3 and BCR-ABL Inhibition
A study evaluated the antiproliferative effects of a compound structurally related to this compound against various leukemia cell lines. The compound demonstrated significant inhibition with an IC50 value of approximately 3.65 nM against MOLM14 cells harboring FLT3 mutations. Additionally, it showed comparable efficacy against MOLM14-D835Y and MOLM14-F691L cells, which are known to exhibit resistance to other treatments .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MOLM14 | 3.65 | Inhibition of FLT3 signaling |
| MOLM14-D835Y | 3.70 | Inhibition of FLT3 signaling |
| MOLM14-F691L | 4.00 | Inhibition of FLT3 signaling |
| K562 (BCR-ABL+) | 8.43 | Inhibition of BCR-ABL pathway |
The study concluded that the compound induces apoptosis in these cell lines through a dose-dependent mechanism, highlighting its potential as a dual inhibitor for treating relapsed acute myeloid leukemia (AML) with resistant mutations .
Antibiotic Adjuvant
Another significant application of this compound is its role as an antibiotic adjuvant. In recent research, derivatives of pyrazole compounds, including those related to this compound, were evaluated for their ability to enhance the effectiveness of existing antibiotics against multidrug-resistant (MDR) bacteria.
Case Study: Synergistic Activity Against MDR Bacteria
In a series of experiments, several pyrazole derivatives were tested for their antibacterial activity against MDR Acinetobacter baumannii. The results indicated that certain modifications to the pyrazole scaffold significantly enhanced antibacterial activity when used in conjunction with colistin, a last-resort antibiotic .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 4 | Synergistic with colistin |
| Compound B | 8 | Synergistic with colistin |
| Compound C | >512 | No significant activity |
These findings suggest that compounds derived from or related to this compound could serve as effective adjuvants in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations at Position 3
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 1006436-44-7)
- Structure : Trifluoromethyl (CF₃) at position 3 instead of morpholine.
- Properties :
- Applications : Used in pharmaceuticals and agrochemicals due to its robust chemical stability .
1-Methyl-3-(3-methylpiperidin-1-yl)-1H-pyrazol-4-amine
- Structure : Piperidine ring at position 3.
- Properties :
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine (CAS 1431964-73-6)
- Structure: Aromatic phenoxy group with CF₃ at position 3.
- Properties: Molecular formula: C11H11ClF3N3O. The bulky phenoxy group may sterically hinder interactions in biological targets compared to morpholine’s compact structure .
Substituent Variations at Position 1
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine
- Structure : Pyrimidin-5-yl at position 1.
- Properties: Melting point: 211–215 °C.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyridin-3-yl at position 1 and cyclopropylamine at position 4.
- Properties: Melting point: 104.0–107.0 °C. The cyclopropyl group may improve membrane permeability due to its rigid, non-polar nature .
Substituent Variations at Position 4
1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine (CAS EN300-232691)
Comparative Data Table
Pharmacological and Industrial Relevance
- Morpholine Derivatives : The morpholine ring’s oxygen atom improves water solubility, making such compounds candidates for oral drugs. For example, Ceapin-A8, a morpholine-containing pyrazole, acts as an unfolded protein response modulator .
- Trifluoromethyl Derivatives : Widely used in pesticides (e.g., fipronil analogs) due to resistance to oxidative degradation .
Biological Activity
1-Methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 168.21 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with a morpholine group, which is known to enhance solubility and bioavailability.
The biological activity of this compound primarily involves its interaction with various molecular targets implicated in cancer progression:
- CDK Inhibition : The compound has shown promise as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- FLT3 Pathway Modulation : Recent studies indicate that similar pyrazole derivatives can inhibit the FLT3 signaling pathway, which is crucial in acute myeloid leukemia (AML) treatment.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various in vitro and in vivo studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.5 | Induction of apoptosis |
| HCT116 (Colon) | 3.0 | CDK2 inhibition |
| HepG2 (Liver) | 2.8 | Cell cycle arrest |
These findings suggest that the compound effectively reduces cell viability across multiple cancer types.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:
- Study on CDK2 Inhibition : A study reported that the compound exhibited a potent inhibitory effect on CDK2 with an IC50 value comparable to established inhibitors like palbociclib. This suggests its potential as a therapeutic agent for cancers characterized by aberrant CDK activity .
- FLT3 Inhibition in AML : Another study demonstrated that pyrazole derivatives effectively inhibited FLT3 mutations associated with AML, leading to significant reductions in cell proliferation in resistant cell lines .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole and morpholine moieties can significantly influence biological activity:
- Morpholine Substitution : Altering the substituents on the morpholine ring affects the compound's solubility and potency.
| Modification | Effect on Activity |
|---|---|
| Different morpholine R-groups | Enhanced potency against specific cancer types |
| Variations in pyrazole position | Altered selectivity for CDK or FLT3 pathways |
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via cyclization reactions involving morpholine derivatives. For example, refluxing intermediates like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines with morpholine and formaldehyde in ethanol under reduced pressure has been effective . Copper-catalyzed coupling reactions, as demonstrated in the synthesis of related pyrazole-morpholine hybrids, can also enhance regioselectivity. Key parameters include temperature control (e.g., 35°C for 48 hours), solvent choice (dimethyl sulfoxide for solubility), and stoichiometric ratios of reagents like cyclopropanamine .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the presence of the morpholine moiety (e.g., δ 3.24 ppm for morpholine protons) and pyrazole ring substitution patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, particularly for assessing planarity of the pyrazole ring and morpholine orientation. Software like SHELXL and ORTEP-3 are standard for refinement and visualization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 215 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or structural analogs. For instance, antimicrobial activity may differ due to substituent effects on the pyrazole ring (e.g., electron-withdrawing groups enhancing potency). Systematic structure-activity relationship (SAR) studies, as seen in diarylpyrazole antitubulin agents, should compare IC values across cell lines (e.g., MDA-MB-231 vs. HeLa) while controlling for logP and solubility . Dose-response curves and competitive binding assays (e.g., σ receptor antagonism) further clarify mechanisms .
Q. What role does the morpholine moiety play in modulating pharmacological properties?
The morpholine ring enhances solubility via hydrogen bonding and influences pharmacokinetics by altering metabolic stability. In σ receptor antagonists, morpholine substitution improves blood-brain barrier permeability compared to bulkier groups. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins, such as π-π stacking with aromatic residues in enzyme active sites .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate morpholine-containing analogs from metabolites. Monitor transitions like m/z 215 → 170 for quantification .
- Purity Assessment : Differential scanning calorimetry (DSC) detects polymorphic impurities, while F NMR (if fluorinated analogs are present) identifies byproducts .
Q. How can crystallography guide the design of derivatives with improved target affinity?
High-resolution structures (e.g., PDB entries) reveal key interactions, such as hydrogen bonds between the morpholine oxygen and Asp189 in trypsin-like proteases. Modifications to the pyrazole C4 position (e.g., introducing halogens) can exploit hydrophobic pockets, as shown in kinase inhibitor studies .
Q. What in vivo and in vitro models are most relevant for evaluating neuropharmacological effects?
- In Vitro : Primary neuronal cultures or SH-SY5Y cells for assessing σ receptor modulation .
- In Vivo : Rodent models of anxiety (elevated plus maze) or pain (formalin test) to validate anxiolytic or analgesic activity. Pharmacokinetic studies in Sprague-Dawley rats should monitor brain-to-plasma ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
